4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-aminobutan-2-ol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol.
4-aminobutan-2-ol: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[(2-ethylpyrazol-3-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-3-13-10(5-7-12-13)8-11-6-4-9(2)14/h5,7,9,11,14H,3-4,6,8H2,1-2H3 |
InChI Key |
MLPBNPBEDJAFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCC(C)O |
Origin of Product |
United States |
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